molecular formula C19H19NO4S B3048745 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid CAS No. 180576-11-8

2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid

Cat. No.: B3048745
CAS No.: 180576-11-8
M. Wt: 357.4
InChI Key: ZXLLBDQWPUFJGL-UHFFFAOYSA-N
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Description

2-{[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a thioether (-S-) linkage, and a terminal carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . This compound serves as a key intermediate in the synthesis of peptide derivatives, particularly in solid-phase methodologies where selective modification of amino acid side chains is required.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c21-18(22)12-25-10-9-20-19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLLBDQWPUFJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156908
Record name 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180576-11-8
Record name 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180576-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the correct sequence of amino acids in the peptide chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, their molecular properties, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Research Findings References
2-{[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid Fmoc-protected amine, ethylsulfanyl bridge, acetic acid ~365.44 (estimated) Peptide synthesis; thioether linkage enhances stability under acidic conditions.
4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenylacetic acid Fmoc-aminomethylphenyl group, acetic acid 387.435 Used in bioconjugation; aromatic ring enhances rigidity and π-π stacking in solid-phase synthesis.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-piperazine ring, acetic acid ~386.44 (estimated) Chelation applications; cyclic amine improves metal-binding capacity.
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid Fmoc-azetidine (4-membered ring), ether linkage 367.395 Conformational restriction in peptide backbones; azetidine enhances metabolic stability.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Fmoc-pentylamino group, acetic acid 367.44 Hydrophobic side-chain modification; increases lipid solubility.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid Simplest Fmoc-amino acid derivative 297.31 Standard building block in Fmoc-SPPS (solid-phase peptide synthesis).

Reactivity and Stability

  • Thioether vs. Ether/Oxygen Linkages : The ethylsulfanyl group in the target compound offers greater resistance to oxidative and hydrolytic degradation compared to ethers (e.g., azetidine-linked analog in ), though it may be susceptible to strong oxidizing agents.
  • Fmoc Deprotection : All Fmoc-containing compounds require base treatment (e.g., piperidine) for deprotection. Steric hindrance from bulkier groups (e.g., piperazine in ) may slow deprotection kinetics.
  • Synthetic Yields : Thioester intermediates (e.g., in ) exhibit moderate yields (~17%), highlighting challenges in sulfur-containing syntheses.

Solubility and Physicochemical Properties

  • Hydrophobicity : Compounds with aromatic (e.g., phenylacetic acid in ) or alkyl chains (e.g., pentyl derivative in ) show increased hydrophobicity, impacting solubility in aqueous systems.
  • Crystallinity : Piperazine and azetidine derivatives () may exhibit lower crystallinity due to conformational flexibility, complicating purification.

Research and Application Highlights

  • Peptide Backbone Modification : The azetidine analog has been used to constrain peptide conformations, improving target binding affinity in drug discovery .
  • Bioconjugation : The phenylacetic acid derivative facilitates site-specific labeling of proteins via its reactive carboxylic acid group.
  • Metal Chelation: The piperazine analog demonstrates utility in synthesizing metal-chelating peptides for diagnostic imaging.

Biological Activity

2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid, commonly referred to as Fmoc-SH-Acetic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 260367-12-2

The presence of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in the compound's reactivity and biological interactions.

The biological activity of Fmoc-SH-Acetic acid can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. It acts primarily through:

  • Inhibition of Enzymatic Activity : Studies have shown that Fmoc derivatives can inhibit specific enzymes, affecting metabolic pathways.
  • Cellular Uptake : The compound's structure facilitates its transport across cellular membranes, allowing it to exert effects on intracellular targets.

Antimicrobial Properties

Research indicates that Fmoc-SH-Acetic acid exhibits antimicrobial activity against a range of pathogens. For example:

  • Study Findings : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Cytotoxicity

Cytotoxic effects have also been observed in various cancer cell lines. The compound has shown selective cytotoxicity towards:

  • Breast Cancer Cells : In vitro studies reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells, indicating significant potential for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of Fmoc-SH-Acetic acid against clinical isolates of bacteria. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Case Study 2: Cytotoxicity in Cancer Cells

The cytotoxic effects were assessed using various cancer cell lines, with results shown in Table 2.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)25
A549 (Lung Cancer)40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.